- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Cas no 1260092-23-6 ((2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid)

1260092-23-6 structure
Produktname:(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid
CAS-Nr.:1260092-23-6
MF:C6H11NO3
MW:145.156441926956
MDL:MFCD19215882
CID:5242669
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- D-threo-Hexonic acid, 6-amino-2,5-anhydro-3,4,6-trideoxy-
- 6-Amino-2,5-anhydro-3,4,6-trideoxy-D-threo-hexonic acid (ACI)
- (2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid
-
- MDL: MFCD19215882
- Inchi: 1S/C6H11NO3/c7-3-4-1-2-5(10-4)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1
- InChI-Schlüssel: RZMLFDPCVRKIQV-WHFBIAKZSA-N
- Lächelt: C([C@@H]1CC[C@@H](CN)O1)(=O)O
Experimentelle Eigenschaften
- Dichte: 1.243±0.06 g/cm3(Predicted)
- Siedepunkt: 313.7±27.0 °C(Predicted)
- pka: 3.31±0.40(Predicted)
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-262514-1.0g |
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid |
1260092-23-6 | 1.0g |
$0.0 | 2023-03-01 | ||
Enamine | EN300-262514-1g |
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid |
1260092-23-6 | 1g |
$0.0 | 2023-09-14 |
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
1.2 Reagents: Dowex 50W ; neutralized
2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
1.2 Reagents: Dowex 50W ; neutralized
2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 3 h, -18 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, -18 °C
1.3 Reagents: Dowex 50W ; pH 5
2.1 Solvents: Pyridine ; 20 h, rt
3.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C
4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
5.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
5.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
5.3 Reagents: Triethylamine ; 15 min, -78 °C
6.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
6.2 Reagents: Dowex 50W ; neutralized
7.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, -18 °C
1.3 Reagents: Dowex 50W ; pH 5
2.1 Solvents: Pyridine ; 20 h, rt
3.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C
4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
5.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
5.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
5.3 Reagents: Triethylamine ; 15 min, -78 °C
6.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
6.2 Reagents: Dowex 50W ; neutralized
7.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Referenz
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Referenz
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Referenz
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
3.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
3.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
3.3 Reagents: Triethylamine ; 15 min, -78 °C
4.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
4.2 Reagents: Dowex 50W ; neutralized
5.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
3.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
3.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
3.3 Reagents: Triethylamine ; 15 min, -78 °C
4.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
4.2 Reagents: Dowex 50W ; neutralized
5.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Referenz
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Pyridine ; 20 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C
3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
4.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
4.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
4.3 Reagents: Triethylamine ; 15 min, -78 °C
5.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
5.2 Reagents: Dowex 50W ; neutralized
6.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C
3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
4.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
4.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
4.3 Reagents: Triethylamine ; 15 min, -78 °C
5.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
5.2 Reagents: Dowex 50W ; neutralized
6.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Referenz
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 15 min, -78 °C
2.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
2.2 Reagents: Dowex 50W ; neutralized
3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 15 min, -78 °C
2.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
2.2 Reagents: Dowex 50W ; neutralized
3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Referenz
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
2.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
2.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
2.3 Reagents: Triethylamine ; 15 min, -78 °C
3.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
3.2 Reagents: Dowex 50W ; neutralized
4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
2.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
2.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
2.3 Reagents: Triethylamine ; 15 min, -78 °C
3.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
3.2 Reagents: Dowex 50W ; neutralized
4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Referenz
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Raw materials
- (2R,5S)-6-Azido-5-hydroxy-2-[[(4-methylphenyl)sulfonyl]oxy]hexanal
- α-D-erythro-Hexopyranoside, (1S)-1-methylheptyl 3,4-dideoxy-, 2,6-bis(4-methylbenzenesulfonate)
- (1S)-1-Methylheptyl 3,4-dideoxy-α-D-erythro-hexopyranoside
- (2S,5S)-5-(Azidomethyl)tetrahydro-2-furancarboxylic acid
- Methyl (2S,5S)-5-(azidomethyl)tetrahydro-2-furancarboxylate
- (3R,6S)-6-(Azidomethyl)tetrahydro-3-[[(4-methylphenyl)sulfonyl]oxy]-2H-pyran-2-one
- 2H-Pyran-3-ol, 6-(azidomethyl)tetrahydro-2-[[(1S)-1-methylheptyl]oxy]-, 3-(4-methylbenzenesulfonate), (2S,3R,6S)-
- (2S,6S)-6-[(Acetyloxy)methyl]dihydro-2-[[(1S)-1-methylheptyl]oxy]-2H-pyran-3(4H)-one
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Preparation Products
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Verwandte Literatur
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
3. Book reviews
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Zuckersäuren und Derivate
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Kohlenhydrate und Kohlenhydrat-Conjugate Zuckersäuren und Derivate
1260092-23-6 ((2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid) Verwandte Produkte
- 88221-18-5(4-(1-benzothiophen-2-yl)pyrrolidin-2-one)
- 2172269-33-7(2-cyclopentyl-1-({(9H-fluoren-9-ylmethoxy)carbonylamino}methyl)cyclopropane-1-carboxylic acid)
- 1448126-50-8(N-{2-3-(pyridin-2-yl)-1H-pyrazol-1-ylethyl}-1,3-benzothiazole-2-carboxamide)
- 1804630-03-2(2-(Chloromethyl)-3-(difluoromethyl)-6-iodo-5-(trifluoromethoxy)pyridine)
- 344298-96-0(4-Aminobiphenyl-d9)
- 1172362-33-2(1-(4-bromo-2,6-dichloro-phenyl)sulfonylpiperazine;hydrochloride)
- 1378390-62-5(tert-butyl N-cyclopropyl-N-methylcarbamate)
- 2138172-67-3(1-Ethyl-2-(2-fluorophenyl)benzene)
- 1091080-35-1(N-(5-methyl-1,2-oxazol-3-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide)
- 1343704-53-9(3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanamide)
Empfohlene Lieferanten
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
